molecular formula C29H33N5O4 B2677681 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877647-41-1

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2677681
CAS No.: 877647-41-1
M. Wt: 515.614
InChI Key: FYZWYPVDBTWATI-UHFFFAOYSA-N
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Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a structurally complex molecule featuring:

  • Furan ring: A five-membered oxygen-containing heterocycle that may enhance metabolic stability or influence solubility.
  • 4-(4-Methoxyphenyl)piperazine: A piperazine derivative substituted with a methoxyphenyl group, which is commonly associated with modulation of dopamine or serotonin receptors.
  • Oxalamide backbone: A diamide linker that provides conformational rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O4/c1-37-23-10-8-22(9-11-23)33-14-16-34(17-15-33)26(27-7-4-18-38-27)20-32-29(36)28(35)30-13-12-21-19-31-25-6-3-2-5-24(21)25/h2-11,18-19,26,31H,12-17,20H2,1H3,(H,30,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZWYPVDBTWATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-3-acetic acid, which is then converted to the corresponding ethyl ester.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using a furan-2-yl halide and a suitable base.

    Piperazine Derivative Formation: The piperazine ring is synthesized separately, often starting from 4-methoxyphenylpiperazine.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of the intermediate compounds with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole and furan rings can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.

    Reduction: The compound can be reduced, particularly at the oxalamide linkage, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to simpler amide or amine products.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed its efficacy against various human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating robust antitumor activity .

Case Study: NCI Evaluation

The compound was tested in a panel of approximately sixty cancer cell lines following established NCI protocols. The single-dose assay revealed an average cell growth inhibition rate of 12.53%, highlighting its potential as an anticancer agent .

Neuropharmacological Applications

The structural components of this compound suggest possible applications in treating neurological disorders. The presence of the piperazine moiety is known for its activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the indole and furan rings can significantly impact biological activity and selectivity towards specific targets.

Drug-Like Properties

An evaluation using SwissADME software revealed that the compound possesses favorable drug-like properties, including:

  • Lipophilicity : Ideal for crossing biological membranes.
  • Solubility : Satisfactory solubility profile conducive for oral administration.
  • Absorption and Distribution : Good predicted absorption rates based on molecular structure .

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate dopamine receptors. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic differences between the target compound and evidence-based analogues:

Compound Core Structure Key Substituents Synthetic Method Reported Applications
Target compound : N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide Oxalamide Indole-ethyl, furan, 4-(4-methoxyphenyl)piperazine Not described in evidence Inferred: Receptor modulation (e.g., 5-HT, dopamine)
: 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine Piperidin-4-amine Fluoro-indole, isopropylpiperazine Reference 2 (undisclosed) p97 ATPase inhibition (anticancer target)
: N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Propanamide Indole-ethyl, fluoro-biphenyl Undisclosed (Molbank 2021) Not explicitly stated; likely CNS-targeted
: N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone-acetamide Chloro-nitrophenyl, phenylpiperazine Multi-step synthesis (e.g., cyclization, coupling) Antimicrobial activity (inferred from β-lactam core)

Functional Group Analysis

  • Indole vs. Fluoro-Indole : The target compound’s unsubstituted indole may favor interactions with serotonin receptors, while ’s 5-fluoro substitution could enhance metabolic stability or electron-withdrawing effects .
  • Piperazine Substitutions :
    • 4-Methoxyphenyl (target) : Electron-donating methoxy group may enhance lipophilicity and CNS penetration.
    • Isopropyl () : Bulky substituent likely reduces off-target binding but may limit solubility .
    • Phenyl () : Aromatic ring could promote π-π stacking in enzyme active sites .
  • Backbone Differences: Oxalamide (target): Rigid diamide linker may improve target selectivity over ’s flexible propanamide .

Inferred Pharmacological Profiles

  • Target Compound : The 4-methoxyphenylpiperazine moiety is common in antipsychotics (e.g., aripiprazole), suggesting dopamine D2/5-HT1A receptor partial agonism. The indole and furan groups may further modulate serotonin pathways.
  • : p97 ATPase inhibition highlights utility in proteostasis disruption for cancer therapy .
  • : Fluoro-biphenyl-propanamide structure aligns with NSAID-like scaffolds but lacks explicit activity data .

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Compound Overview

  • Molecular Formula : C29H33N5O4
  • Molecular Weight : 515.6 g/mol
  • CAS Number : 877647-41-1

The compound features an indole moiety, a furan ring, and a piperazine derivative, which are often associated with various biological activities, including anticancer properties and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Indole Moiety : Indole is synthesized through Fischer indole synthesis.
  • Attachment of Functional Groups : The ethyl group is introduced via alkylation, and the furan ring is added through nucleophilic substitution.
  • Formation of the Oxalamide Linkage : The final step involves reacting the substituted indole with oxalyl chloride to form the oxalamide linkage.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its potential against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HepG2 (Liver Cancer)12.9 - 44.6
MCF-7 (Breast Cancer)14.7 - 48.7

These values suggest that the compound may be more effective than traditional chemotherapeutics like doxorubicin, which has an IC50 of approximately 4.0 µg/mL.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : Studies have shown that it can suppress the growth of rapidly dividing cancer cells.
  • Induction of Apoptosis : Flow cytometry assays indicated that treatment with this compound leads to increased apoptotic cell populations, suggesting a mechanism involving programmed cell death.

Case Studies

Several studies have focused on the biological evaluation of compounds similar to this compound:

  • Indole Derivatives : Research on indole derivatives linked to pyrazole moieties showed promising anticancer activity against HepG2 cells, with IC50 values significantly lower than those of established chemotherapeutics .
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit various enzymes involved in tumor progression, demonstrating potential as multifunctional agents in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for constructing the oxalamide bridge in this compound?

The oxalamide bridge can be synthesized via coupling reactions using activating agents like EDCl/HOBt. Key steps include sequential amine acylation under inert conditions, followed by purification via column chromatography. Structural confirmation requires NMR (1H/13C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural characterization?

High-resolution NMR (to resolve indole, furan, and piperazine protons), FT-IR (for carbonyl group validation), and LC-MS (for molecular weight confirmation) are essential. Multi-dimensional NMR (e.g., COSY, HSQC) helps assign complex proton environments .

Q. How should initial bioactivity screening protocols be designed for CNS-targeted studies?

Prioritize receptor binding assays for serotonin (5-HT) and histamine (H1/H4) receptors due to the compound’s piperazine and indole moieties. Use radioligand displacement assays with HEK-293 cells expressing recombinant receptors .

Q. What safety protocols are necessary for laboratory handling?

Use PPE (gloves, goggles), fume hoods for powder handling, and avoid skin contact. Refer to GHS guidelines for eye protection (H319) and emergency rinsing procedures, as outlined in piperazine-derivative safety sheets .

Q. What purification strategies are effective post-synthesis?

Gradient silica gel chromatography (hexane/ethyl acetate) isolates the oxalamide product. Recrystallization from ethanol/water improves purity, monitored by TLC and HPLC (>95% purity) .

Advanced Research Questions

Q. How can computational modeling predict receptor binding affinities?

Molecular docking (AutoDock Vina) using crystal structures of H1/H4 or 5-HT receptors identifies key interactions (e.g., piperazine-arginine salt bridges). MD simulations assess binding stability, while QSAR models optimize substituent effects .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Investigate metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA-BBB). Compare plasma protein binding (equilibrium dialysis) to explain bioavailability gaps .

Q. How can isotope labeling track metabolic pathways?

Incorporate 14C at the oxalamide carbonyl via palladium-catalyzed reductive amination (using H14COOH). Radiolabeled metabolites are quantified using LC-MS/MS in rat plasma and urine .

Q. What SAR approaches elucidate the role of furan and indole moieties?

Synthesize analogs lacking furan/indole or with bioisosteres (e.g., thiophene). Test in receptor binding and functional assays (e.g., cAMP accumulation for GPCR activity). Correlate logP values with membrane permeability .

Q. How are pharmacokinetic profiles optimized for multi-heterocyclic compounds?

Balance lipophilicity (logP 2–4) via substituent modulation (e.g., methoxy vs. trifluoromethyl). Assess CYP450 inhibition (fluorescent assays) and plasma half-life (IV/PO dosing in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.